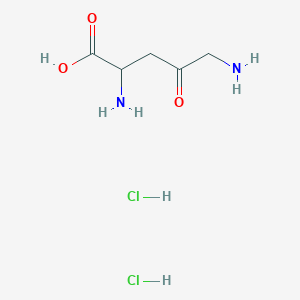

2,5-Diamino-4-oxopentanoic Acid Dihydrochloride

Description

Properties

IUPAC Name |

2,5-diamino-4-oxopentanoic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3.2ClH/c6-2-3(8)1-4(7)5(9)10;;/h4H,1-2,6-7H2,(H,9,10);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYEIFWSSHAWONL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(=O)CN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Industrial-Scale Synthesis via Continuous Flow Reactors

Industrial production of 2,5-diamino-4-oxopentanoic acid dihydrochloride often employs continuous flow reactors to enhance reaction control and reproducibility. The process begins with readily available amino acid precursors, such as L-lysine or L-ornithine derivatives, which undergo selective protection of their amino groups to prevent side reactions. For instance, the ε-amino group is typically protected using tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups, while the α-amino group remains reactive.

The ketone functionality is introduced via oxidative deamination or enzymatic catalysis. In one documented approach, a protected diamino acid precursor is treated with sodium nitrite in acidic conditions, facilitating the conversion of a primary amine to a ketone. Subsequent hydrolysis under controlled pH (3–4) using hydrochloric acid yields the free amino-ketone intermediate, which is then purified via recrystallization from aqueous ethanol. Final dihydrochloride salt formation is achieved by saturating the solution with hydrogen chloride gas, followed by lyophilization to obtain the crystalline product.

Key Reaction Parameters:

Multi-Step Synthesis from L-2-Aminoadipic Acid

A patent-pending method (CN112645833A) outlines a four-step synthesis route starting from L-2-aminoadipic acid, adapting strategies used for structurally related diamino acids. This approach emphasizes scalability and high purity:

-

Fmoc Protection:

L-2-Aminoadipic acid reacts with 9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu) in a water-acetone mixture. Sodium bicarbonate maintains a pH of 8–9, ensuring efficient Fmoc coupling. The product, a protected intermediate, is isolated via ethyl acetate extraction with a 96% yield. -

Formaldehyde Condensation:

The Fmoc-protected intermediate undergoes condensation with paraformaldehyde in toluene, catalyzed by p-toluenesulfonic acid. This step introduces a methylene bridge, forming a cyclic Schiff base. The reaction proceeds at reflux (110°C) for 1 hour, yielding a yellow liquid intermediate (98% yield). -

Boc Protection and Ammonolysis:

Di-tert-butyl dicarbonate (Boc₂O) and ammonium carbonate are added in ethyl acetate to protect secondary amines. Pyridine acts as a base, neutralizing HCl byproducts. This step achieves quantitative conversion to a bis-Boc-protected compound. -

Hydrolysis and Deprotection:

Lithium hydroxide in ethanol-water cleaves the Fmoc and Boc groups while hydrolyzing esters to carboxylic acids. Adjusting the pH to 6–7 with hydrochloric acid precipitates the dihydrochloride salt, which is purified via vacuum concentration (93% yield).

Advantages of This Route:

-

Avoids hazardous chlorinating agents.

-

Uses cost-effective reagents (e.g., paraformaldehyde).

-

High overall yield (93%) suitable for kilogram-scale production.

Optimization of Purification Techniques

Recrystallization and Solvent Selection

Recrystallization remains the cornerstone of purification for this compound. Ethanol-water mixtures (70:30 v/v) are preferred due to the compound’s moderate solubility in ethanol (12.5 g/L at 25°C) and poor solubility in cold water. Post-hydrolysis, the crude product is dissolved in hot ethanol, filtered to remove insoluble impurities, and cooled to 4°C to induce crystallization. This process achieves >95% purity, as confirmed by HPLC.

Chromatographic Purification

For laboratory-scale synthesis, silica gel chromatography using ethyl acetate-methanol (9:1) as the eluent resolves residual byproducts, such as unreacted starting materials or over-oxidized species. However, this method is less feasible industrially due to high solvent consumption.

Comparative Analysis of Synthesis Methods

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions: 2,5-Diamino-4-oxopentanoic acid dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: The compound can be oxidized to form carboxylic acids or their derivatives.

Reduction: Reduction reactions can yield amines or other reduced forms of the compound.

Substitution: Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

2,5-Diamino-4-oxopentanoic acid dihydrochloride is widely used in scientific research due to its versatility. It is employed in the synthesis of peptides and other bioactive molecules. In biology, it serves as a building block for the construction of complex biomolecules. In medicine, it is used in the development of pharmaceuticals and therapeutic agents. In industry, it finds applications in the production of polymers and other chemical products.

Mechanism of Action

The mechanism by which 2,5-diamino-4-oxopentanoic acid dihydrochloride exerts its effects depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary, but typically include interactions with amino acid residues or other functional groups within the target molecules.

Comparison with Similar Compounds

Positional Isomerism and Carbon Chain Length

- Ketone Position: The 4-oxo group in the target compound distinguishes it from (S)-2,5-diamino-5-oxopentanoic acid (5-oxo), which may alter its reactivity in biochemical pathways, such as interactions with transaminases or decarboxylases .

- Chain Length: Compared to (S)-2,4-diaminobutanoic acid dihydrochloride (C₄ backbone), the longer C₅ chain in the target compound could enhance binding affinity to enzymes requiring extended substrates, such as ornithine decarboxylase .

Functional Group Variations

- Amide vs.

- Dihydrochloride Salts: Like pirenzepine dihydrochloride monohydrate and pirbuterol dihydrochloride, the dihydrochloride form enhances aqueous solubility, making the compound suitable for in vitro assays or parenteral formulations .

Biological Activity

2,5-Diamino-4-oxopentanoic acid dihydrochloride, also known as a derivative of 2,5-diaminopentanoic acid, is a chiral compound with significant biological relevance. This compound features two amino groups and a keto group, making it versatile for various biochemical applications. Its interactions with enzymes and other molecular targets are crucial for understanding its biological activity.

The biological activity of this compound primarily involves its role as a substrate or inhibitor in various enzymatic reactions. It can modulate the activity of specific enzymes by binding to their active sites or altering their conformational states. The exact mechanisms depend on the context of its use, including metabolic pathways and therapeutic applications.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Enzyme Interaction : It interacts with key enzymes involved in metabolic pathways, potentially influencing amino acid metabolism and neurotransmitter synthesis.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity, although further research is needed to clarify its efficacy and mechanisms.

- Therapeutic Applications : Ongoing investigations are exploring its potential as a precursor in drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.

Case Studies

- Metabolic Pathways : A study investigated the role of this compound in the metabolism of glutamine. The compound was shown to enhance glutamine's effects on immune function and reduce postoperative complications in critically ill patients .

- Antimicrobial Research : In a study examining novel heterocyclic compounds derived from similar structures, researchers found that modifications to the amino and keto groups significantly impacted antimicrobial activity against various bacterial strains .

Comparison of Biological Activities

Research Findings

Recent research highlights the importance of this compound in various scientific fields:

- Chemistry : The compound serves as a building block for synthesizing more complex molecules due to its reactive functional groups.

- Biology : Studies have shown that it plays a role in enhancing immune responses and reducing infection rates in clinical settings .

- Medicine : Ongoing research aims to explore its therapeutic potential in treating conditions related to amino acid metabolism and neurological disorders.

Q & A

Q. How is this compound utilized as a precursor in peptidomimetic drug development?

- Methodological Answer :

- Backbone Modification : Incorporate into peptide chains via solid-phase synthesis to mimic natural amino acids (e.g., proline analogs).

- Bioactivity Screening : Test in kinase inhibition assays (e.g., EGFR-TK) using fluorescence polarization. IC values correlate with substituent electronegativity at the 4-oxo position .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.